molecular formula C10H13NO4S B2663069 4-[Ethyl(methylsulfonyl)amino]benzoic acid CAS No. 952900-60-6

4-[Ethyl(methylsulfonyl)amino]benzoic acid

Cat. No.: B2663069
CAS No.: 952900-60-6
M. Wt: 243.28
InChI Key: NRXSHAKGAWIHFH-UHFFFAOYSA-N
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Description

4-[Ethyl(methylsulfonyl)amino]benzoic acid is an organic compound with the molecular formula C10H13NO4S. It belongs to the class of sulfanilides, which are aromatic compounds containing a sulfanilide moiety. This compound is characterized by the presence of an ethyl group, a methylsulfonyl group, and a benzoic acid moiety .

Preparation Methods

The synthesis of 4-[Ethyl(methylsulfonyl)amino]benzoic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-aminobenzoic acid with ethyl(methylsulfonyl)amine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

4-[Ethyl(methylsulfonyl)amino]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[Ethyl(methylsulfonyl)amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[Ethyl(methylsulfonyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions. The exact pathways and molecular targets involved in these effects are subjects of ongoing research .

Comparison with Similar Compounds

4-[Ethyl(methylsulfonyl)amino]benzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-[ethyl(methylsulfonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-11(16(2,14)15)9-6-4-8(5-7-9)10(12)13/h4-7H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRXSHAKGAWIHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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